4,6-Difluorobenzimidazole
Overview
Description
4,6-Difluorobenzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 4th and 6th positions. Benzimidazole derivatives, including this compound, are known for their significant biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
4,6-Difluorobenzimidazole is a type of benzimidazole derivative . Benzimidazole derivatives are known to interact with various biological targets, including enzymes, receptors, and nucleic acids . .
Mode of Action
For instance, they can compete with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways depending on their specific targets . For example, some benzimidazole derivatives are used as building blocks for the synthesis of nonpeptide antagonists of the angiotensin II receptor .
Result of Action
It’s known that the insertion of fluorine atoms into the molecules of heterocyclic compounds, such as benzimidazoles, leads to a significant increase in biological activity . This suggests that this compound could have enhanced biological activity compared to other benzimidazole derivatives.
Biochemical Analysis
Biochemical Properties
The fluoro- and difluorobenzimidazoles are component parts of modified nucleosides
Cellular Effects
Benzimidazole derivatives have been found to have various types of biological activity, including antiulcer, antiviral, antitumor, and antifungal activities
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Difluorobenzimidazole can be synthesized through various methods. One common synthetic route involves the reaction of 4,6-difluoro-1,2-phenylenediamine with formic acid or formamide under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 4,6-difluoro-1,2-phenylenediamine.
Reagent: Formic acid or formamide.
Conditions: Acidic medium, typically using sulfuric acid as a catalyst.
Product: this compound.
Another method involves the cyclization of 4,6-difluorobenzene-1,2-diamine with orthoesters or orthoformates in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The key steps include:
Bulk Synthesis: Using large quantities of 4,6-difluoro-1,2-phenylenediamine and formic acid.
Catalysis: Employing sulfuric acid or other strong acids as catalysts.
Purification: Utilizing techniques such as recrystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluorobenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted benzimidazoles, oxidized or reduced derivatives, and cyclized heterocyclic compounds .
Scientific Research Applications
4,6-Difluorobenzimidazole has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antiviral, anticancer, and antifungal activities.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry: It is utilized in the development of new materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzimidazole: Contains a single fluorine atom at the 4th position.
4,6-Difluoro-2-methylbenzimidazole: Contains an additional methyl group at the 2nd position.
5,6-Difluorobenzimidazole: Fluorine atoms are positioned at the 5th and 6th positions.
Uniqueness
4,6-Difluorobenzimidazole is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 4th and 6th positions enhances its stability, lipophilicity, and biological activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
4,6-difluoro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXRBDCSUGXMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285436 | |
Record name | 4,6-Difluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-24-4 | |
Record name | 2208-24-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Difluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2208-24-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,6-difluorobenzimidazole unique in terms of its interaction with nucleic acids?
A1: this compound, along with 2,4-difluorobenzene, has demonstrated properties of a "universal base." [] This means it can bind to any of the four natural nucleobases (adenine, guanine, cytosine, and thymine) in RNA duplexes without significant discrimination. [] This unique feature makes it a valuable tool for studying RNA structure and function.
Q2: How does this compound impact the activity of enzymes involved in nucleic acid metabolism, specifically polymerases and primases?
A2: Research suggests that while this compound can be incorporated into nucleic acids, its presence can affect the activity of enzymes like primases. Studies with human and herpes simplex virus 1 (HSV-1) primases showed that these enzymes were highly resistant to incorporating NTPs containing this compound. [, ] This resistance is attributed to the requirement of these primases for Watson-Crick hydrogen bonding for efficient polymerization, a feature disrupted by the modified base. [, ] In contrast, the DNA-dependent NTPase activity associated with the herpes primase-helicase complex showed less specificity for NTPs containing this compound. []
Q3: Can this compound be incorporated into nucleosides and nucleotides? What are the implications for biological activity?
A3: Yes, this compound has been successfully incorporated into both ribonucleoside and 2′-deoxyribonucleoside analogs. [, , ] These modified nucleosides have been further converted to their corresponding triphosphate forms. [] Interestingly, some of these modified nucleosides, particularly 4,5,6-trifluoro-1-(β-d-ribofuranosyl)benzimidazole and 5-methoxy-4,6-difluoro-1-(β-d-2′-deoxyribofuranosyl)benzimidazole, displayed antiviral activity against herpes simplex virus type 1 (HSV-1) with low cytotoxicity in cell culture. []
Q4: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives in the context of antiviral activity?
A4: Yes, research has explored the impact of adding various substituents (e.g., fluoro-, methoxy-, ethoxy-, morpholino-, and pyrrolidino-) to the 5-position of the this compound ring in nucleoside analogs. [] These modifications resulted in varying levels of anti-HSV-1 activity, suggesting that SAR studies can be valuable for optimizing the antiviral potency of these compounds. []
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